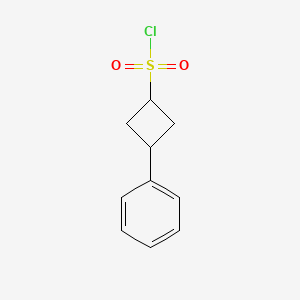

3-Phenylcyclobutane-1-sulfonyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenylcyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTUKYYILZUSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1S(=O)(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935090-80-4 | |

| Record name | 3-phenylcyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Phenylcyclobutane 1 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic substitution at the sulfonyl sulfur is a cornerstone of its chemistry. mdpi.com Sulfonyl chlorides are powerful electrophiles that readily engage with various nucleophiles in fast and selective coupling reactions. nih.gov The reaction typically proceeds through a bimolecular nucleophilic substitution pathway (SN2-type) at the sulfur center. A nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. The versatility of this reaction allows for the synthesis of a diverse array of sulfur-containing compounds. nih.gov

The reaction of sulfonyl chlorides with amines and alcohols is one of the most common methods for the synthesis of sulfonamides and sulfonate esters, respectively. eurjchem.com These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials. eurjchem.comnih.gov

Sulfonamides: 3-Phenylcyclobutane-1-sulfonyl chloride is expected to react readily with primary and secondary amines to form the corresponding N-substituted sulfonamides. ekb.eg The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. nih.gov This transformation is fundamental in medicinal chemistry for creating complex molecules with potential biological activity.

Sulfonates and Sulfonyl Esters: The reaction with alcohols or phenols yields sulfonate esters (sometimes referred to simply as sulfonates). eurjchem.comorganic-chemistry.org This sulfonylation reaction is also typically performed in the presence of a base. eurjchem.com Sulfonate esters are valuable synthetic intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. eurjchem.com

| Sulfonyl Chloride | Nucleophile | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Benzylic amine | Sulfinamide* | 62 | nih.gov |

| Mesitylenesulfonyl chloride | N-(trimethylsilyl)morpholine | Sulfonamide | 99 | nih.gov |

| 2,4,5-Trichlorobenzene-1-sulfonyl chloride | Phenol | Sulfonate Ester | 77 | researchgate.net |

| 2,4,6-Trimethylbenzene-1-sulfonyl chloride | Phenol | Sulfonate Ester | 82 | researchgate.net |

| Dansyl chloride | N-(trimethylsilyl)morpholine | Sulfonamide | 99 | nih.gov |

*Note: This reaction involves an in situ reduction to form the sulfinamide rather than the expected sulfonamide.

Radical Pathways Involving this compound

Beyond its electrophilic character, the sulfonyl chloride group can serve as a precursor to sulfonyl radicals. These radical species open up a different set of transformations, particularly additions to unsaturated systems and cross-coupling reactions.

Sulfonyl radicals can be generated from sulfonyl chlorides through single-electron transfer (SET). nih.gov A common method involves visible-light photoredox catalysis, where an excited photocatalyst reduces the sulfonyl chloride. nih.govresearchgate.net This process leads to the fragmentation of the resulting radical anion intermediate, yielding a sulfonyl radical and a chloride anion. nih.gov Once formed, sulfonyl radicals are versatile intermediates that readily add across π-bonds of alkenes and alkynes. scispace.com

Hydrosulfonylation is a process that involves the addition of a sulfonyl group and a hydrogen atom across a double or triple bond. While sulfonyl chlorides have been extensively used for functionalization, their application in radical hydrosulfonylation of alkenes is a more recent development. nih.govnih.gov

The mechanism involves the initial generation of the 3-phenylcyclobutane-1-sulfonyl radical, which then undergoes a regioselective Giese-type addition to an alkene. researchgate.net This addition forms a carbon-centered radical intermediate. nih.govresearchgate.net The final step is a hydrogen atom transfer (HAT) from a suitable hydrogen donor, such as tris(trimethylsilyl)silane, to the carbon radical, affording the hydrosulfonylated product. nih.govresearchgate.net This method is valued for its operational simplicity and tolerance of a wide range of functional groups. nih.govresearchgate.net

| Sulfonyl Chloride | Alkene | Yield of Hydrosulfonylated Product (%) |

|---|---|---|

| Methanesulfonyl chloride | N-Phenylmaleimide | 95 |

| Benzenesulfonyl chloride | N-Phenylmaleimide | 94 |

| 4-Methoxybenzenesulfonyl chloride | N-Phenylmaleimide | 97 |

| Thiophene-2-sulfonyl chloride | N-Phenylmaleimide | 91 |

| Benzenesulfonyl chloride | Methyl acrylate | 90 |

Desulfitative cross-coupling has emerged as a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds, using sulfonyl chlorides as coupling partners. chemrevlett.com In these reactions, the sulfonyl chloride acts as a source of the organic radical attached to the sulfonyl group (in this case, the 3-phenylcyclobutyl group), with the -SO₂Cl moiety being extruded as sulfur dioxide (SO₂) and a chloride.

A common mechanistic pathway involves a transition-metal catalyst, such as palladium. chemrevlett.com The cycle typically begins with the oxidative addition of the sulfonyl chloride to the metal center. This is followed by the extrusion of SO₂, which generates an organometallic species. This species can then participate in a cross-coupling reaction, for instance, via C-H activation of a coupling partner, to form the final product. chemrevlett.com This methodology avoids the need for pre-functionalized organometallic reagents and is valued for its efficiency. chemrevlett.com

| Sulfonyl Chloride | Coupling Partner | Yield of Coupled Product (%) |

|---|---|---|

| Benzene-1-sulfonyl chloride | Thiophene | 81 |

| 4-Methoxybenzene-1-sulfonyl chloride | Thiophene | 56 |

| 4-Chlorobenzene-1-sulfonyl chloride | Thiophene | 85 |

| Benzene-1-sulfonyl chloride | Furan | 71 |

| Benzene-1-sulfonyl chloride | Benzothiophene | 75 |

Intramolecular Transformations and Ring Rearrangements within the Cyclobutane (B1203170) Framework

The cyclobutane ring is characterized by significant ring strain, which makes it susceptible to ring-opening and rearrangement reactions, particularly when a reactive intermediate such as a carbocation is formed adjacent to the ring. youtube.com In the context of this compound, such transformations could be initiated under specific reaction conditions.

For instance, solvolysis of the sulfonyl chloride group, potentially assisted by a Lewis acid, could lead to the formation of a sulfonyl cation or a related reactive species at the C1 position of the cyclobutane ring. This could trigger a carbocation rearrangement. The presence of the phenyl group at the C3 position can play a crucial role in these rearrangements. A 1,3-hydride shift is conceivable, leading to a more stable benzylic carbocation.

Alternatively, and perhaps more likely, would be a ring expansion or contraction. The formation of a positive charge on a carbon atom of the cyclobutane ring can induce a Wagner-Meerwein type rearrangement, leading to a more stable cyclopropylcarbinyl or cyclopentyl cation. wikipedia.org For example, ionization of the C-S bond could be followed by migration of one of the adjacent C-C bonds of the cyclobutane ring, resulting in a ring-expanded cyclopentyl derivative. Such rearrangements are well-documented for other cyclobutane systems. ugent.be

Another possibility for intramolecular transformation could involve the phenyl group itself. Under Friedel-Crafts type conditions, the sulfonyl chloride moiety could potentially react intramolecularly with the phenyl ring, leading to the formation of a fused bicyclic sulfonamide. The feasibility of this reaction would depend on the geometric constraints of the cyclobutane ring and the activation of the aromatic ring.

Radical-mediated reactions could also induce transformations. The homolytic cleavage of the S-Cl bond could generate a sulfonyl radical. This radical could then undergo a series of intramolecular reactions, although such pathways are less commonly reported for sulfonyl chlorides compared to their reactions with external partners. nih.govbeilstein-journals.org

Table 2: Potential Intramolecular Transformations of this compound

| Transformation Type | Triggering Condition | Plausible Intermediate | Potential Products |

| Ring Expansion | Lewis acid, solvolysis | Cyclobutyl cation | Cyclopentene or cyclopentanol (B49286) derivatives |

| Ring Contraction | Lewis acid, solvolysis | Cyclobutyl cation | Cyclopropylmethyl derivatives |

| Intramolecular Cyclization | Friedel-Crafts conditions | Acylium-like species | Fused bicyclic sulfonamide |

| Hydride Shift | Lewis acid, solvolysis | Secondary carbocation | Rearranged cyclobutane derivatives with a benzylic cation intermediate |

Applications of 3 Phenylcyclobutane 1 Sulfonyl Chloride in Complex Organic Synthesis

Utilization as a Key Building Block in Advanced Molecular Architectures

The 3-phenylcyclobutane moiety is a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties upon a molecule, such as improved metabolic stability and enhanced binding affinity. pharmablock.comnih.gov The sulfonyl chloride group of 3-phenylcyclobutane-1-sulfonyl chloride serves as a highly reactive handle for its incorporation into a wide array of complex molecular frameworks.

Table 1: Representative Reactions for Incorporating the 3-Phenylcyclobutane Moiety

| Nucleophile | Resulting Linkage | Product Class | Potential Application |

|---|---|---|---|

| Primary/Secondary Amine | Sulfonamide | N-Aryl/Alkyl-3-phenylcyclobutane-1-sulfonamide | Bioactive compounds, ligands |

| Alcohol/Phenol | Sulfonate Ester | O-Aryl/Alkyl-3-phenylcyclobutane-1-sulfonate | Prodrugs, intermediates |

This table presents hypothetical yet chemically feasible transformations based on the known reactivity of sulfonyl chlorides.

Functionalization and Diversification Strategies

Beyond its direct incorporation, this compound offers multiple avenues for further functionalization and diversification. The inherent reactivity of the sulfonyl chloride group can be modulated to achieve a variety of transformations. Moreover, the phenyl ring and the cyclobutane (B1203170) core itself can be subjected to a range of chemical modifications, enabling the synthesis of diverse compound libraries for screening and optimization.

One common strategy involves the conversion of the sulfonyl chloride to other functional groups. For example, reduction can yield the corresponding thiol or disulfide, while reaction with a fluoride (B91410) source can produce the sulfonyl fluoride, a valuable tool in chemical biology.

The phenyl group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at the ortho, meta, or para positions. This enables fine-tuning of the electronic properties and steric profile of the molecule. The cyclobutane ring, while generally stable, can undergo specific ring-opening or rearrangement reactions under certain conditions, providing access to yet more diverse molecular scaffolds. lifechemicals.com

Table 2: Potential Functionalization Reactions of 3-Phenylcyclobutane Derivatives

| Starting Material | Reagent(s) | Functional Group Transformation |

|---|---|---|

| This compound | Na2SO3, then reduction | --> 3-Phenylcyclobutane-1-thiol |

| This compound | KF/Crown ether | --> 3-Phenylcyclobutane-1-sulfonyl fluoride |

| N-Aryl-3-phenylcyclobutane-1-sulfonamide | HNO3/H2SO4 | Nitration of the phenyl ring |

This table illustrates plausible functionalization pathways for derivatives of this compound.

Contribution to the Synthesis of Sulfonyl-Containing Scaffolds

Sulfonamides are a prominent class of compounds in medicinal chemistry, found in a wide range of approved drugs. ekb.egresearchgate.net this compound is an excellent precursor for the synthesis of novel sulfonamide scaffolds. The reaction with various primary and secondary amines provides a straightforward route to a diverse library of N-substituted 3-phenylcyclobutane-1-sulfonamides. nih.gov

The resulting sulfonamides can serve as key intermediates for the construction of more complex heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of sultams, which are cyclic sulfonamides. These constrained ring systems are of significant interest in drug design due to their well-defined conformations.

The synthesis of a diverse library of sulfonamides derived from this compound allows for the systematic exploration of structure-activity relationships (SAR). By varying the substituent on the nitrogen atom, researchers can optimize the biological activity and pharmacokinetic properties of a lead compound.

Potential in Enabling Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule at a late step in its synthesis. mpg.dempg.de This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. Sulfonyl chlorides have been recognized as valuable reagents for LSF due to their ability to react with a variety of functional groups under mild conditions. nih.govacs.org

While direct LSF using this compound on a complex substrate has not been extensively reported, its derivatives offer significant potential. For example, a precursor sulfonamide could be incorporated into a larger molecule, and the sulfonamide could then be activated for further transformation. Recent advances have shown that sulfonamides can be converted back to sulfonyl chlorides or other reactive species, enabling their use as functional handles for LSF. nih.gov This "reactivation" strategy would allow the 3-phenylcyclobutane moiety to be introduced early in a synthetic sequence, with its associated sulfonyl group serving as a latent reactive site for late-stage diversification.

The development of robust and selective methods for the late-stage activation of sulfonamides derived from this compound would represent a significant advance, enabling the rapid exploration of chemical space around complex molecular cores.

Stereochemical Aspects and Conformational Analysis of 3 Phenylcyclobutane 1 Sulfonyl Chloride

Configurational Isomerism and Stereochemical Assignment

3-Phenylcyclobutane-1-sulfonyl chloride, as a 1,3-disubstituted cyclobutane (B1203170), can exist as two configurational isomers: cis and trans. In the cis isomer, the phenyl and sulfonyl chloride groups are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. These isomers are diastereomers and possess distinct physical and chemical properties.

The stereochemical assignment of these isomers can be unequivocally determined using various spectroscopic and analytical techniques. The symmetry of the molecule plays a crucial role in this assignment. The cis isomer possesses a plane of symmetry that bisects the phenyl and sulfonyl chloride groups, rendering it a meso compound. In contrast, the trans isomer lacks a plane of symmetry and is chiral, existing as a pair of enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The relative stereochemistry can often be deduced from the coupling constants between the protons on the cyclobutane ring. In many 1,3-disubstituted cyclobutanes, the coupling constants between the methine protons and the adjacent methylene (B1212753) protons differ between the cis and trans isomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of stereochemistry by observing through-space interactions between protons on the same side of the ring.

X-ray crystallography provides the most definitive method for stereochemical assignment. By determining the three-dimensional structure of a single crystal, the relative positions of the phenyl and sulfonyl chloride groups can be established with high precision.

Table 1: Stereochemical Properties of this compound Isomers

| Property | cis-Isomer | trans-Isomer |

| Relative Position of Substituents | Same face of the ring | Opposite faces of the ring |

| Symmetry | Plane of symmetry | No plane of symmetry |

| Chirality | Achiral (meso) | Chiral (exists as enantiomers) |

Diastereoselective Control in Synthetic Routes to the 3-Phenylcyclobutane Skeleton

The synthesis of this compound with a specific stereochemistry requires diastereoselective control. Several synthetic strategies can be employed to favor the formation of either the cis or trans isomer. The choice of reaction and reaction conditions is critical in determining the diastereomeric ratio of the product.

One common approach to constructing the 3-phenylcyclobutane skeleton is through [2+2] cycloaddition reactions. The stereochemical outcome of these reactions is often dictated by the geometry of the starting materials and the reaction mechanism. For instance, the cycloaddition of a ketene (B1206846) with a styrene (B11656) derivative can lead to the formation of a cyclobutanone (B123998), which can then be further functionalized. The stereochemistry of the resulting cyclobutanone is influenced by the steric and electronic properties of the substituents on both the ketene and the styrene.

Another strategy involves the ring-opening of bicyclo[1.1.0]butanes. These highly strained molecules can undergo reactions with various reagents to form functionalized cyclobutanes. The stereoselectivity of these ring-opening reactions can be controlled by the choice of catalyst and reaction conditions, allowing for the preferential formation of a particular diastereomer. rsc.orgnih.gov

The reduction of a 3-phenylcyclobutanone (B1345705) can also be a key step in controlling the stereochemistry. The choice of reducing agent can influence the facial selectivity of the hydride attack, leading to a predominance of either the cis or trans alcohol. This alcohol can then be converted to the corresponding sulfonyl chloride.

Table 2: Examples of Diastereoselective Reactions for Cyclobutane Synthesis

| Reaction Type | Key Features | Typical Diastereomeric Ratio (cis:trans or trans:cis) |

| [2+2] Cycloaddition | Stereochemistry of reactants influences product stereochemistry. | Varies widely depending on substrates and conditions. |

| Bicyclo[1.1.0]butane Ring Opening | Catalyst and reagent control can provide high diastereoselectivity. | Can achieve >20:1 in some cases. nih.gov |

| Cyclobutanone Reduction | Steric hindrance directs the approach of the reducing agent. | Can range from moderate to high selectivity. |

Conformational Dynamics and Puckering of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. quora.com The puckering of the ring in this compound is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations at room temperature. The angle of puckering and the barrier to this inversion are influenced by the nature and position of the substituents.

In the puckered conformation, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The phenyl and sulfonyl chloride groups in this compound will preferentially occupy the pseudo-equatorial positions to minimize steric interactions. This preference is more pronounced for the larger phenyl group.

The conformational dynamics can be studied using computational methods and temperature-dependent NMR spectroscopy. Computational calculations can predict the lowest energy conformation and the energy barrier for ring inversion. In temperature-dependent NMR, the coalescence of signals at higher temperatures can be used to determine the energy barrier for the ring-flipping process.

Spectroscopic Techniques for Stereochemical Elucidation

As mentioned earlier, NMR spectroscopy is a cornerstone for the stereochemical elucidation of this compound.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the ring protons are highly sensitive to their stereochemical environment. In the trans isomer, the methine proton attached to the carbon bearing the sulfonyl chloride group is expected to show different coupling constants to the cis and trans adjacent methylene protons. The magnitude of these vicinal coupling constants can provide information about the dihedral angles and thus the relative stereochemistry.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclobutane ring are also indicative of the stereochemistry. The steric compression between substituents in the cis isomer can cause an upfield shift (gamma-gauche effect) for the ring carbons compared to the trans isomer.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a powerful technique that relies on the through-space transfer of nuclear spin polarization. For the cis isomer, an NOE enhancement would be expected between the methine proton adjacent to the phenyl group and the methine proton adjacent to the sulfonyl chloride group, as they are on the same face of the ring. Such an enhancement would be absent in the trans isomer.

Infrared (IR) Spectroscopy: While less definitive for stereochemistry, IR spectroscopy can confirm the presence of the key functional groups, such as the sulfonyl chloride (strong absorptions typically around 1370 and 1180 cm⁻¹) and the phenyl group.

X-ray Crystallography: This technique provides an unambiguous determination of the solid-state structure, including the relative stereochemistry of the substituents and the puckering of the cyclobutane ring.

Table 3: Hypothetical NMR Data for Stereochemical Elucidation of this compound Isomers

| Spectroscopic Parameter | cis-Isomer (Predicted) | trans-Isomer (Predicted) |

| ¹H NMR (Methine-CHSO₂Cl) | Multiplet | Multiplet with distinct J-couplings |

| ¹³C NMR (Ring Carbons) | Upfield shift due to steric compression | Downfield shift relative to cis |

| NOE (between methine protons) | Present | Absent |

Computational and Theoretical Chemistry Studies of 3 Phenylcyclobutane 1 Sulfonyl Chloride

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the geometry and electronic landscape of 3-Phenylcyclobutane-1-sulfonyl chloride. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular structure, bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

The geometry of this compound is dictated by the interplay between the puckered cyclobutane (B1203170) ring, the phenyl substituent, and the sulfonyl chloride group. The cyclobutane ring is expected to adopt a non-planar, puckered conformation to alleviate torsional strain. libretexts.org The phenyl and sulfonyl chloride substituents will occupy specific positions on this ring, leading to different possible stereoisomers (cis and trans), each with a unique energetic profile.

Key electronic properties can be elucidated through analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the phenyl ring, while the LUMO is expected to be centered on the sulfonyl chloride group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | (Typical range for similar molecules) | Indicates susceptibility to electrophilic attack on the phenyl ring. |

| LUMO Energy | (Typical range for similar molecules) | Indicates susceptibility to nucleophilic attack at the sulfur atom. |

| HOMO-LUMO Gap | (Calculated value) | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | (Calculated value) | Influences intermolecular interactions and solubility. |

| Mulliken Atomic Charges | (Calculated values for key atoms) | Provides insight into the charge distribution and reactive sites. |

Note: The specific values in this table would require actual DFT calculations to be performed.

Mechanistic Probing of Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

A primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. nih.gov Theoretical studies on arenesulfonyl chlorides have shown that the chloride-chloride exchange reaction can proceed through a single transition state consistent with an SN2 mechanism. nih.gov Similar computational analysis for this compound reacting with various nucleophiles (e.g., amines, alcohols) would involve locating the transition state structure for the nucleophilic attack on the sulfur atom and the subsequent departure of the chloride leaving group. The calculated activation energy for this process would provide a quantitative measure of the reaction rate.

Furthermore, the presence of the strained cyclobutane ring introduces the possibility of ring-opening reactions under certain conditions. researchgate.net Computational modeling could explore the feasibility of such pathways, for instance, by calculating the energy barriers for the cleavage of the C-C bonds in the cyclobutane ring, potentially initiated by the departure of the sulfonyl chloride group or under thermal or photochemical conditions.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound can be predicted using various computational descriptors derived from quantum chemical calculations. The sulfonyl chloride functional group is a potent electrophile, making the sulfur atom susceptible to nucleophilic attack. magtech.com.cn The reactivity of this group can be modulated by the electronic effects of the 3-phenylcyclobutane substituent.

Computational analysis of the electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the most probable sites for electrophilic and nucleophilic attack. The phenyl group, being electron-rich, is a likely site for electrophilic aromatic substitution, while the sulfur atom of the sulfonyl chloride is the primary site for nucleophilic attack.

The stereochemistry of the 3-phenylcyclobutane moiety will also influence selectivity. The cis and trans isomers will present different steric environments around the reactive sulfonyl chloride group, potentially leading to different rates and selectivities in reactions with chiral nucleophiles. Computational modeling can quantify these steric effects and predict the preferred diastereomeric products.

Analysis of Ring Strain and Conformational Energy Landscapes

The cyclobutane ring in this compound is inherently strained due to deviations from the ideal tetrahedral bond angles (109.5°) and the presence of torsional strain from eclipsing interactions. libretexts.org This ring strain has significant implications for the molecule's stability and reactivity. masterorganicchemistry.com The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.com

Computational methods can be used to quantify the strain energy of the 3-phenylcyclobutane moiety. This is often done by comparing the heat of formation of the cyclic molecule to that of a hypothetical strain-free acyclic analogue using isodesmic or homodesmotic reactions. swarthmore.edu

The conformational landscape of this compound is characterized by the puckering of the four-membered ring. The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to minimize torsional strain. nih.gov For a substituted cyclobutane, the substituents can occupy either axial or equatorial positions in the puckered ring.

Computational conformational analysis can identify the most stable conformers and the energy barriers between them. nih.govfrontiersin.org For this compound, this would involve rotating the bonds connected to the cyclobutane ring and calculating the energy of the resulting geometries. The relative energies of the conformers where the phenyl and sulfonyl chloride groups are in different axial/equatorial arrangements can be determined. This analysis is crucial for understanding the molecule's average structure in solution and how its shape influences its interactions with other molecules.

常见问题

Basic Research Question

- NMR Spectroscopy: 1H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 3.8–4.2 ppm for cyclobutane CH2), 13C NMR (δ 125–140 ppm for aromatic carbons; δ 55–60 ppm for sulfonyl-attached carbon).

- FT-IR: Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹.

- HPLC-MS: Reverse-phase C18 column (ACN/water gradient) coupled with ESI-MS for purity and molecular ion confirmation ([M+H]+ at m/z 233.1) .

How does the strained cyclobutane ring influence the stability and storage requirements of this compound?

Advanced Research Question

The cyclobutane ring’s angle strain (90° bond angles) increases reactivity but reduces thermal stability. Decomposition occurs above 40°C, forming phenylcyclobutane and SO2 gas. Storage recommendations:

- Temperature: –20°C in sealed, argon-flushed vials.

- Moisture Control: Use molecular sieves (3 Å) in storage containers.

Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored properly .

What role does this compound play in synthesizing cyclobutane-based drug candidates?

Advanced Research Question

The compound serves as a key intermediate for cyclobutane-containing sulfonamides, which are explored as protease inhibitors (e.g., anti-HIV agents). Example protocol:

Coupling: React with a primary amine (e.g., benzylamine) in THF at 0°C.

Deprotection: Remove Boc groups using TFA/CH2Cl2 (1:4 v/v).

Biological Testing: Screen for IC50 values against target enzymes (e.g., HIV-1 protease).

The rigid cyclobutane scaffold enhances binding affinity by reducing conformational entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。